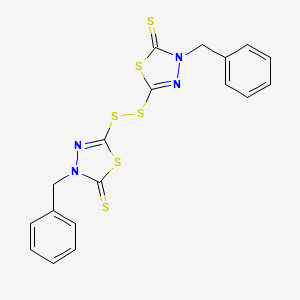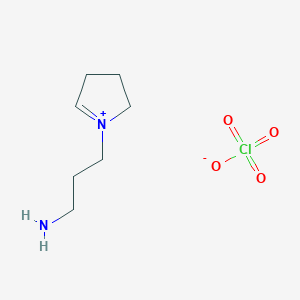
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with the molecular formula C7H15ClN2O4. It is a derivative of pyrrolidine, featuring an aminopropyl group and a perchlorate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 3-aminopropylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the quality of the final compound .
化学反応の分析
Types of Reactions
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes
作用機序
The mechanism of action of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- **
特性
CAS番号 |
106220-08-0 |
|---|---|
分子式 |
C7H15ClN2O4 |
分子量 |
226.66 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine;perchlorate |
InChI |
InChI=1S/C7H15N2.ClHO4/c8-4-3-7-9-5-1-2-6-9;2-1(3,4)5/h5H,1-4,6-8H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NSSPZYXSTNOOMF-UHFFFAOYSA-M |
正規SMILES |
C1CC=[N+](C1)CCCN.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

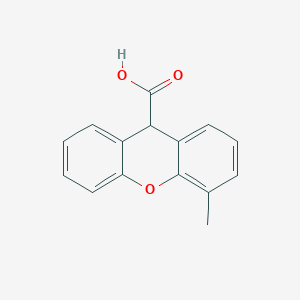
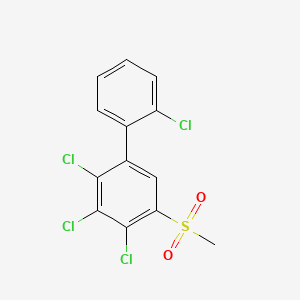
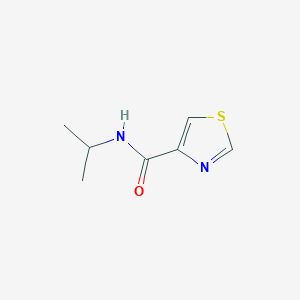
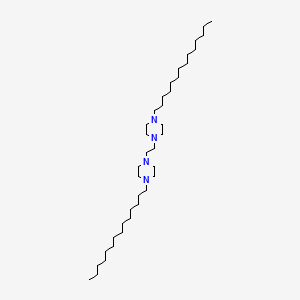
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)


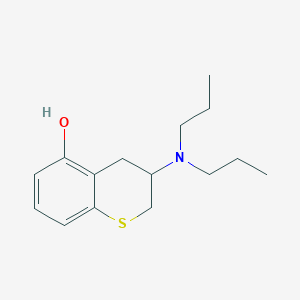
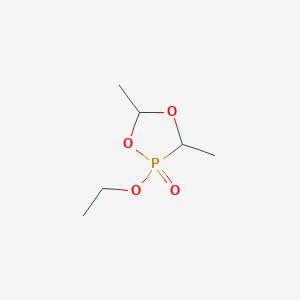
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
